molecular formula C19H22N4O3 B2603657 N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034441-10-4

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Número de catálogo: B2603657
Número CAS: 2034441-10-4
Peso molecular: 354.41
Clave InChI: VMPWVSHJCQKQGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a benzo[d]imidazole core fused with a tetrahydro moiety (4,5,6,7-tetrahydro-1H-benzo[d]imidazole), substituted at position 5 with a carboxamide group. The carboxamide nitrogen is linked to a pyrrolidin-3-yl group bearing a 4-methoxyphenyl substituent at position 1 and a ketone at position 5 (5-oxopyrrolidin-3-yl). Although direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest relevance in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs .

Propiedades

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-26-15-5-3-14(4-6-15)23-10-13(9-18(23)24)22-19(25)12-2-7-16-17(8-12)21-11-20-16/h3-6,11-13H,2,7-10H2,1H3,(H,20,21)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPWVSHJCQKQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the pyrrolidinone intermediate.

    Construction of the Tetrahydrobenzimidazole Moiety: This can be synthesized through a condensation reaction between an o-phenylenediamine derivative and a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated methoxyphenyl derivatives in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a complex structure that includes a benzimidazole core and a pyrrolidine derivative. The presence of the methoxyphenyl group is significant for its biological activity, influencing interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exhibit promising antitumor properties. Research suggests that these compounds can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of benzimidazole have shown effectiveness against various cancer cell lines by inducing cytotoxicity and modulating signaling pathways related to tumor growth .

Neurological Disorders

The compound's structural analogs have been investigated for their potential in treating neurological disorders such as anxiety and depression. The interaction of the methoxyphenyl group with neurotransmitter receptors may enhance neuroprotective effects and improve cognitive functions. In vivo studies have demonstrated that certain derivatives can increase serotonin levels in the brain, suggesting a role in mood regulation .

Cardiovascular Effects

Research has also explored the cardiovascular implications of this compound. Its ability to selectively interact with adrenergic receptors positions it as a candidate for managing conditions like hypertension and heart failure. Studies indicate that compounds with similar structures can enhance vasodilation and reduce blood pressure through selective alpha-adrenoceptor activation .

Structure-Activity Relationship

The structure-activity relationship studies highlight the importance of specific functional groups in modulating biological activity. For example:

  • Methoxy Group: Enhances lipophilicity and receptor binding affinity.
  • Pyrrolidine Ring: Contributes to conformational flexibility and interaction with target proteins.

A comprehensive SAR analysis can guide the design of new derivatives with improved efficacy and reduced side effects.

Case Study 1: Antitumor Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the benzimidazole class and evaluated their anticancer activity against human cancer cell lines. The most potent compound exhibited IC50 values in the nanomolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Neurological Impacts

Another investigation focused on the neuropharmacological effects of similar compounds in animal models of anxiety. Results showed that administration led to a marked decrease in anxiety-like behaviors as measured by established behavioral assays (e.g., elevated plus maze), indicating potential therapeutic benefits for treating anxiety disorders .

Mecanismo De Acción

The mechanism of action of N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues from Benzo[d]imidazole-5-carboxamide Derivatives

describes four benzo[d]imidazole-5-carboxamide derivatives (VIIk, VIIl, VIIm, VIIn) with distinct substituents. Key comparisons include:

Compound ID Substituents (R1, R2, R3) Melting Point (°C) Key Structural Features
VIIk N,1-Dicyclohexyl, 4-methoxyphenyl 120–122 Bulky cyclohexyl groups; moderate lipophilicity
VIIl 1-Cyclohexyl, N-phenyl, 4-methoxyphenyl 154–156 Aromatic phenyl substitution; higher rigidity
VIIm N-Benzyl, 1-cyclohexyl, 4-methoxyphenyl 184–186 Benzyl group enhances π-π stacking potential
VIIn N-(2-Methyl-4-nitrophenyl), 4-methoxyphenyl 142–144 Nitro group introduces polarity and redox activity

The target compound differs by replacing cyclohexyl/phenyl groups with a pyrrolidinone ring, which may reduce steric hindrance and improve solubility due to the ketone oxygen. The 4-methoxyphenyl group is conserved across these analogs, suggesting its role in target engagement or stability .

Pyrazole and Imidazole Derivatives with Aryl Substituents

lists pyrazole-carboximidamide derivatives with diverse aryl substitutions (e.g., 4-methoxyphenyl, 4-chlorophenyl). These compounds exhibit variations in electronic and steric profiles:

  • Electron-donating groups (e.g., 4-methoxy in compound 1) enhance metabolic stability but may reduce reactivity.

The target compound’s 4-methoxyphenyl aligns with compound 1 in , but its pyrrolidinone and benzoimidazole core distinguish it from pyrazole-based structures .

Angiotensin II Receptor Antagonists ()

Losartan and valsartan are imidazole-based drugs with tetrazole or carboxylate moieties critical for angiotensin II receptor binding. Key differences:

  • Losartan : Contains a tetrazole group for ionic interactions and a chlorophenyl group for hydrophobicity.
  • Target compound: Lacks tetrazole but incorporates a carboxamide and pyrrolidinone, which may favor hydrogen bonding over ionic interactions.

This structural divergence suggests different target profiles, though both leverage imidazole cores for scaffold rigidity .

Metabolic Considerations

highlights the metabolic pathway of 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC), which undergoes N-demethylation via liver microsomes.

Actividad Biológica

N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H24N2O3
  • Molecular Weight : 304.4 g/mol
  • CAS Number : 954651-86-6

The compound features a pyrrolidine ring and a benzoimidazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown promising cytotoxic effects against various cancer cell lines. In particular, compounds with imidazole and pyrrolidine functionalities have been evaluated for their ability to inhibit cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound StructureCell LineIC50 (µM)Reference
Compound AMCF-72
Compound BHepG25
This compoundTBDTBDTBD

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example:

  • Inhibition of Farnesyltransferase (FT) : Compounds with similar structures have been reported to inhibit FT, an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways that promote cancer cell growth .
  • Induction of Apoptosis : Studies suggest that related compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Inhibition : The compound may also exhibit inhibitory effects on enzymes like acetylcholinesterase and urease, which are implicated in various pathological conditions .

Case Studies

  • Study on Antitumor Activity : A recent investigation into a series of benzoimidazole derivatives demonstrated significant antitumor activity in vivo. The study reported that certain derivatives led to a reduction in tumor size in animal models by promoting apoptosis and inhibiting angiogenesis .
  • In Vitro Analysis : In vitro studies have shown that compounds structurally similar to this compound exhibited moderate to strong cytotoxicity against multiple cancer cell lines. The most effective compounds were those that could effectively bind to target proteins involved in cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions. For example, carboxamide linkages are often formed using coupling agents like EDCI or HOBt in anhydrous DMF under nitrogen. Evidence from similar pyrrolidinone-carboxamide syntheses suggests optimizing reaction time (e.g., 12–24 hours) and temperature (25–40°C) to improve yields, which may initially be low (e.g., 34% as in ). Purification via column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical to isolate the product as a colorless oil or crystalline solid.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR : Confirm proton environments (e.g., methoxyphenyl singlet at δ 3.8 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
  • IR : Identify carbonyl stretches (1650–1750 cm⁻¹ for carboxamide and pyrrolidinone) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺).
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for benzimidazole derivatives .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer : Screen against target enzymes (e.g., elastase, kinases) using fluorogenic substrates or ADP-Glo™ assays. For example, analogs with pyrrolidinone-carboxamide motifs showed inhibitory activity against human neutrophil elastase (IC₅₀ values in µM range) . Include positive controls (e.g., Sivelestat for elastase) and validate dose-response curves (3–5 replicates) to ensure reproducibility.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

  • Methodological Answer : Systematically modify substituents:

  • Pyrrolidinone Ring : Introduce methyl or fluorine groups to enhance metabolic stability .
  • Benzimidazole Core : Replace tetrahydro with aromatic rings to alter π-stacking interactions .
  • Methoxyphenyl Group : Test substituent positioning (para vs. meta) and compare with fluorophenyl analogs .
  • Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to targets like elastase or GPCRs, guided by similar oxazole-carboxamide docking studies .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Apply statistical and mechanistic analyses:

  • Assay Variability : Compare results across enzymatic (cell-free) vs. cellular assays (e.g., HEK293 transfections) to identify off-target effects.
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies observed in fluorescence-based assays .
  • Data Normalization : Adjust for solvent interference (e.g., DMSO >1% may inhibit certain targets) .

Q. What strategies are effective for improving the compound's stability in physiological conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours .
  • Oxidative Stress : Expose to H₂O₂ (3% v/v) to identify susceptible moieties (e.g., methoxyphenyl oxidation).
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism; consider prodrug strategies for labile groups .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors in pyrrolidinone) using tools like MOE or Phase .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess target-ligand complex stability and identify residues critical for binding .
  • ADMET Prediction : Use QikProp or SwissADME to prioritize derivatives with favorable logP (2–4) and low hERG inhibition risk .

Data Contradiction Analysis

Q. How should researchers interpret conflicting synthetic yields reported in literature for similar compounds?

  • Methodological Answer : Investigate variables:

  • Reagent Purity : Ensure anhydrous conditions for moisture-sensitive steps (e.g., carboxamide coupling) .
  • Catalyst Load : Adjust palladium catalysts (e.g., 5–10 mol% for Suzuki couplings) to improve cross-coupling efficiency .
  • Workup Protocols : Compare extraction methods (e.g., aqueous/organic phase partitioning) to minimize product loss .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Validation

TechniqueExpected SignalsReference
¹H NMR Methoxyphenyl (δ 3.8 ppm, s), Pyrrolidinone (δ 2.5–3.5 ppm, m)
¹³C NMR Carboxamide (δ 165–170 ppm), Pyrrolidinone (δ 210 ppm)
IR C=O stretches: 1680 cm⁻¹ (carboxamide), 1720 cm⁻¹ (pyrrolidinone)

Table 2 : Example Biological Assay Parameters

Assay TypeTargetProtocolPositive Control
Elastase InhibitionHuman neutrophil elastaseFluorescent substrate (MeOSuc-AAPV-AMC), λₑₓ/λₑₘ = 380/460 nmSivelestat (IC₅₀ = 20 nM)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.